BenchChemオンラインストアへようこそ!

Piperaquine tetraphosphate

Antimalarial Pharmacokinetics Pediatric malaria

Piperaquine tetraphosphate (CAS 911061-10-4) is the tetraphosphate salt of piperaquine, a bisquinoline antimalarial compound with molecular weight 927.49 and formula C29H44Cl2N6O16P4. It serves as the active pharmaceutical ingredient in dihydroartemisinin-piperaquine (DHA-PQ) combination therapies approved globally for uncomplicated Plasmodium falciparum malaria.

Molecular Formula C29H44Cl2N6O16P4
Molecular Weight 927.5 g/mol
CAS No. 911061-10-4
Cat. No. B610112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperaquine tetraphosphate
CAS911061-10-4
SynonymsPiperaquine tetraphosphate
Molecular FormulaC29H44Cl2N6O16P4
Molecular Weight927.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O
InChIInChI=1S/C29H32Cl2N6.4H3O4P/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;4*1-5(2,3)4/h2-9,20-21H,1,10-19H2;4*(H3,1,2,3,4)
InChIKeyOAKKJVUSSVZQRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Piperaquine Tetraphosphate (CAS 911061-10-4) Product Overview: Bisquinoline Antimalarial Salt for ACT Formulations


Piperaquine tetraphosphate (CAS 911061-10-4) is the tetraphosphate salt of piperaquine, a bisquinoline antimalarial compound with molecular weight 927.49 and formula C29H44Cl2N6O16P4 . It serves as the active pharmaceutical ingredient in dihydroartemisinin-piperaquine (DHA-PQ) combination therapies approved globally for uncomplicated Plasmodium falciparum malaria [1]. The tetraphosphate salt form confers greater aqueous solubility compared to piperaquine free base, which is highly lipophilic and poorly water-soluble [2]. This compound is listed in the WHO Essential Medicines List as part of curative antimalarial treatment [3].

Why Piperaquine Tetraphosphate Cannot Be Simply Substituted with Piperaquine Base or Alternative Salts in ACT Formulations


Piperaquine tetraphosphate and piperaquine base are not interchangeable without explicit pharmacokinetic bridging. The tetraphosphate salt exhibits enhanced aqueous solubility relative to the free base [1], which may influence oral bioavailability and formulation consistency. However, clinical pharmacokinetic studies in children with uncomplicated malaria demonstrated no statistically significant difference in piperaquine exposure (AUC0–∞) between ART-PQ base and DHA-PQ tetraphosphate regimens, with medians of 49,451 μg·h/L and 44,556 μg·h/L, respectively [2]. Furthermore, the tetraphosphate salt demonstrates pronounced food-effect sensitivity: bioavailability increases approximately 2- to 3-fold when administered with meals compared to the fasted state [3]. These formulation-dependent and food-effect variables preclude casual substitution and require compound-specific validation in any given experimental or clinical context.

Piperaquine Tetraphosphate (CAS 911061-10-4) Quantitative Differentiation Evidence: Comparator-Based Data for Procurement Decisions


Piperaquine Tetraphosphate vs. Piperaquine Base: Equivalent Systemic Exposure in Pediatric Malaria Patients

In a comparative pharmacokinetic study of 34 Papua New Guinean children (aged 5–10 years) with uncomplicated malaria, the area under the concentration-time curve from time zero to infinity (AUC0–∞) for piperaquine showed no significant difference between ART-PQ base (n=12) and DHA-PQ tetraphosphate (n=22) regimens [1].

Antimalarial Pharmacokinetics Pediatric malaria

Piperaquine Tetraphosphate Oral Bioavailability: Quantified Baseline in Human Subjects

The oral bioavailability of piperaquine tetraphosphate tetrahydrate in humans is approximately 80% . This value provides a procurement-relevant baseline for comparing formulation approaches and predicting in vivo exposure from in vitro data.

Bioavailability Pharmacokinetics Oral administration

Piperaquine Tetraphosphate Food-Effect Quantification: Up to 294% Increase in Cmax

In a randomized Phase I study of 60 healthy Tanzanian adults, the relative systemic exposure of piperaquine tetraphosphate increased substantially with food intake compared to the fasted state [1].

Food effect Bioavailability Formulation development

Piperaquine Tetraphosphate In Vivo Clearance and Volume of Distribution: Healthy vs. Malaria-Infected Mice

In male Swiss mice, a single intraperitoneal dose of piperaquine tetraphosphate tetrahydrate (90 mg/kg) demonstrated distinct pharmacokinetic parameters in healthy versus malaria-infected animals .

Preclinical pharmacokinetics Volume of distribution Malaria

Piperaquine Tetraphosphate Terminal Half-Life: Long-Acting Antimalarial Profile

Piperaquine tetraphosphate tetrahydrate exhibits a prolonged terminal elimination half-life, enabling extended post-treatment prophylactic effect [1]. In mice, the t1/2 was 17.8 days in healthy animals and 16.1 days in malaria-infected animals . In humans, the mean apparent terminal half-life ranges from 11 to 23 days with measurable plasma concentrations up to 60 days post-dose [2].

Half-life Pharmacokinetics Antimalarial

Piperaquine Tetraphosphate Solubility Profile: Water Solubility for Formulation Flexibility

Piperaquine tetraphosphate tetrahydrate exhibits water solubility of ≥2 mg/mL (approximately 2.0 mM) at 25°C , whereas the free base is highly lipophilic and poorly soluble in water [1]. This solubility differential directly impacts formulation development and dissolution characteristics.

Solubility Formulation Physicochemical properties

Piperaquine Tetraphosphate (CAS 911061-10-4) Recommended Application Scenarios for Procurement and Research Use


Antimalarial Combination Therapy Formulation Development Requiring Water-Soluble Bisquinoline Component

Procure piperaquine tetraphosphate when developing aqueous-based antimalarial formulations, particularly dihydroartemisinin-piperaquine (DHA-PQ) combination products. The tetraphosphate salt's water solubility of ~2 mg/mL enables aqueous formulation approaches not feasible with the highly lipophilic free base . The compound's oral bioavailability of ~80% provides a reliable pharmacokinetic baseline for formulation optimization .

Preclinical Malaria Efficacy Studies Requiring Extended Post-Treatment Prophylaxis

Select piperaquine tetraphosphate for rodent malaria models (Plasmodium berghei) where extended post-treatment observation is required. In mice, the compound exhibits a terminal half-life of 16.1–17.8 days, enabling sustained antimalarial effect over weeks post-dose . The disease-state-dependent pharmacokinetic differences (CL/F 1.55 vs. 1.9 L/h/kg in healthy vs. infected mice) should inform dose selection and study design .

Clinical Pharmacokinetic Studies Requiring Food-Effect Characterization

Utilize piperaquine tetraphosphate for clinical pharmacology studies investigating food-effect relationships. The compound exhibits pronounced food-dependent bioavailability enhancement, with Cmax increasing up to 294% and AUC0-t up to 195% when administered with whole milk compared to the fasted state . This well-characterized food-effect profile makes piperaquine tetraphosphate an informative reference compound for formulation optimization aimed at minimizing food-dependent exposure variability .

Pediatric Antimalarial Formulation Development Requiring PK-Bridging Data

Select piperaquine tetraphosphate for pediatric formulation development where bridging to alternative salt forms or regimens may be required. Head-to-head pharmacokinetic data in children aged 5–10 years demonstrate that piperaquine tetraphosphate (DHA-PQ) achieves systemic exposure (AUC0–∞ median 44,556 μg·h/L) comparable to piperaquine base formulations (ART-PQ, median 49,451 μg·h/L) . These data support formulation interchangeability assessments in pediatric antimalarial programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperaquine tetraphosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.